
10-Dehydrogingerdione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Dehydrogingerdione is a biologically active compound derived from the rhizomes of the ginger plant (Zingiber officinale). It is known for its potent anti-inflammatory, antioxidant, and hypolipemic properties . This compound has been the subject of various scientific studies due to its potential therapeutic effects in different medical conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Dehydrogingerdione can be synthesized through various chemical reactions involving gingerol derivatives. The synthetic routes typically involve oxidation reactions to convert gingerol to this compound . Specific reaction conditions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide, are employed to achieve this transformation.
Industrial Production Methods
Industrial production of this compound involves the extraction of gingerol from ginger rhizomes followed by chemical conversion to this compound. This process includes steps like solvent extraction, purification, and chemical modification to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
10-Dehydrogingerdione undergoes various chemical reactions, including:
Oxidation: Conversion of gingerol to this compound.
Reduction: Reduction of this compound to its corresponding alcohol.
Substitution: Reactions involving the substitution of functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include this compound itself, its reduced alcohol form, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating conditions like inflammation, oxidative stress, and hyperlipidemia
Industry: Utilized in the development of natural health products and supplements.
Wirkmechanismus
The mechanism of action of 10-Dehydrogingerdione involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).
Hypolipemic: Inhibits the activity of enzymes involved in lipid synthesis, such as ATP citrate lyase (ACLY) and fatty acid synthase (FAS).
Vergleich Mit ähnlichen Verbindungen
10-Dehydrogingerdione is compared with other similar compounds like:
Gingerol: The parent compound from which this compound is derived.
Shogaol: Another bioactive compound from ginger with potent anti-inflammatory effects.
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and hypolipemic properties, making it a valuable compound for various scientific and medical applications .
Eigenschaften
Molekularformel |
C21H30O4 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradeca-1,3-dien-5-one |
InChI |
InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-16,23-24H,3-10H2,1-2H3/b13-11+,19-16- |
InChI-Schlüssel |
NILVTWAPVHQVPS-UINJHVQLSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O |
Kanonische SMILES |
CCCCCCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


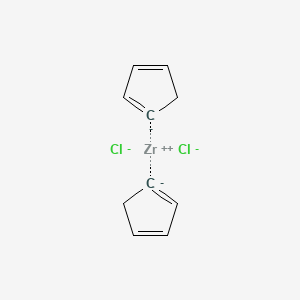
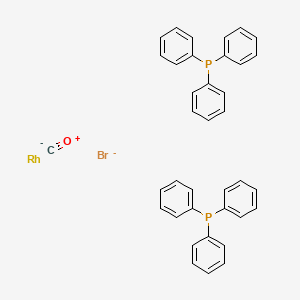
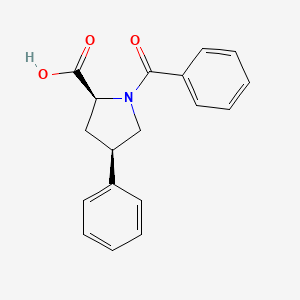
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
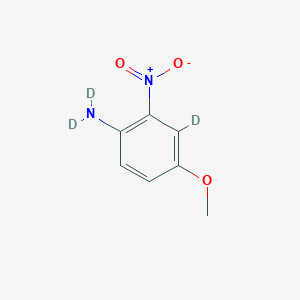
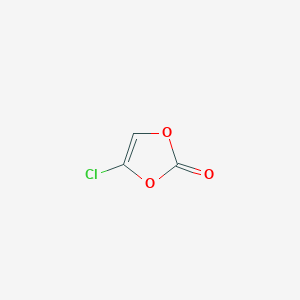

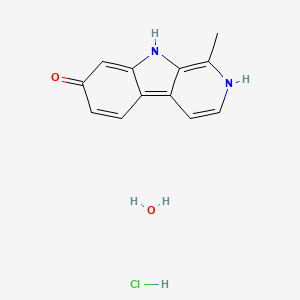

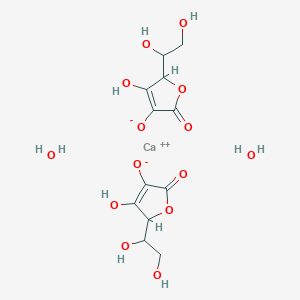
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
